![molecular formula C17H17BrN2O3S B2498821 1-[(4-bromophenyl)sulfonyl]-N-phenyl-2-pyrrolidinecarboxamide CAS No. 317377-72-3](/img/structure/B2498821.png)

1-[(4-bromophenyl)sulfonyl]-N-phenyl-2-pyrrolidinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

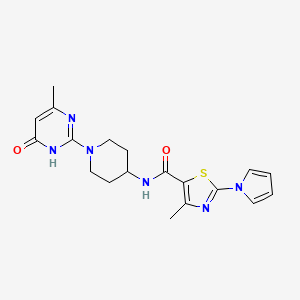

The synthesis of 1-[(4-bromophenyl)sulfonyl]-N-phenyl-2-pyrrolidinecarboxamide and related compounds involves multiple steps, including the reduction of corresponding sulfonylimino derivatives and cyclization processes. For instance, novel 1-(substituted phenylcarbonyl/sulfonylamino)-1,2,3,6-tetrahydropyridine-5-carboxylic acid diethylamides have been synthesized in fair to good yields via sodium borohydride reduction, highlighting the method's efficiency in creating sulfonylamino-containing compounds (Madhavi Gangapuram & K. Redda, 2006).

Molecular Structure Analysis

The molecular structure and conformation of solvated derivatives, similar to this compound, have been extensively studied. For example, the crystal structure and molecular conformation of 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide were determined by X-ray analysis and AM1 molecular orbital methods, revealing insights into the compound's planar configuration and intermolecular hydrogen bonding (Surajit Banerjee et al., 2002).

Chemical Reactions and Properties

Aryl sulfones exhibit diverse reactivity, enabling the synthesis of various structurally complex and biologically significant compounds. For example, phenyl α-bromovinyl sulfone's reaction with glycine ester Schiff bases in the presence of catalytic amounts of AgOAc and DBU yields polysubstituted pyrrolidine cycloadducts, demonstrating the compound's versatility in facilitating cycloaddition reactions (K. Kudryavtsev et al., 2012).

Physical Properties Analysis

The physical properties, such as solubility and thermal stability, are crucial for the practical application of these compounds. For example, novel soluble fluorinated polyamides containing pyridine and sulfone moieties show remarkable solubility and thermal stability, indicating potential for various industrial applications (Xiao-Ling Liu et al., 2013).

Chemical Properties Analysis

The chemical properties, particularly the reactivity of sulfonamide groups, play a significant role in the compound's applications. The reactivity of sulfonamide groups facilitates the synthesis of compounds with potential pharmacological activities. For instance, novel cyclization of 4-(substituted-phenylsulfonamido)butanoic acids to their corresponding pyrrolidin-2-ones using polyphosphate ester (PPE) highlights the chemical versatility and potential biological significance of these compounds (M. Zareef et al., 2008).

Scientific Research Applications

Synthesis and Properties of Novel Soluble Fluorinated Polyamides

These polyamides, containing pyridine and sulfone moieties, demonstrate exceptional properties like high thermal stability, low moisture absorption, and excellent solubility in organic solvents. The use of compounds related to "1-[(4-bromophenyl)sulfonyl]-N-phenyl-2-pyrrolidinecarboxamide" in their synthesis indicates potential applications in the development of high-performance materials (Xiao-Ling Liu et al., 2013).

Structure and Conformation of Solvated Compounds

Research into the crystal structure and molecular conformation of solvated compounds similar to "this compound" has been conducted, revealing insights into their potential as antineoplastic agents. This area of research is crucial in the development of new pharmaceutical compounds (Surajit Banerjee et al., 2002).

TNF-alpha Converting Enzyme Inhibitors

This research involves the development of potent TNF-alpha converting enzyme (TACE) inhibitors. The modification of amide functionality with a sulfonyl group in compounds related to "this compound" resulted in inhibitors with high selectivity and oral bioavailability, indicating potential applications in therapeutic treatments (C. Xue et al., 2004).

Antimicrobial Activity of Novel Compounds

The synthesis and evaluation of antimicrobial activity of related compounds demonstrate their potential as effective agents against various microorganisms. This research could lead to the development of new antimicrobial drugs (M. Zareef et al., 2008).

Anticancer Evaluation of Naphthoquinone Derivatives

Derivatives containing the phenylaminosulfanyl moiety, similar to "this compound," have been synthesized and evaluated for their anticancer activities. These compounds displayed potent cytotoxic activity and low toxicity in normal cells, suggesting their potential use in cancer therapy (P. Ravichandiran et al., 2019).

Mechanism of Action

Target of Action

Similar compounds containing a 4-[(4-bromophenyl)sulfonyl]phenyl moiety have shown promising antimicrobial activity against bacterial and fungal strains .

Mode of Action

The lipophilic character of the compounds, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains . This suggests that the compound may interact with its targets through hydrophobic interactions, which could lead to changes in the target’s function or structure.

Biochemical Pathways

Given its potential antimicrobial activity, it may interfere with essential biochemical pathways in bacteria or fungi, leading to their inhibition or death .

Result of Action

The compound has shown promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens, and particularly Enterococcus faecium biofilm-associated infections . This suggests that the compound’s action at the molecular and cellular level results in the inhibition of these pathogens.

properties

IUPAC Name |

1-(4-bromophenyl)sulfonyl-N-phenylpyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN2O3S/c18-13-8-10-15(11-9-13)24(22,23)20-12-4-7-16(20)17(21)19-14-5-2-1-3-6-14/h1-3,5-6,8-11,16H,4,7,12H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFPRCJAKLDWNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Br)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((Z)-2-((E)-3-(3-methyl-4,5-dihydrothiazol-3-ium-2-yl)allylidene)benzo[d]thiazol-3(2H)-yl)propane-1-sulfonate](/img/structure/B2498738.png)

![2-chloro-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2498740.png)

![2-{[1-(4-Methoxyphenyl)-2-nitroethyl]sulfanyl}aniline](/img/structure/B2498744.png)

![5-[(4-Heptylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2498746.png)

![4-[3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]morpholine](/img/structure/B2498761.png)